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An In-depth Technical Guide to the Structure and Spectral Data of 2'-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Nitroacetophenone (CAS No. 577-59-3) is an important organic intermediate widely utilized

in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular architecture,

featuring a ketone and a nitro group on an aromatic ring, provides a versatile platform for

constructing more complex molecules, particularly heterocyclic compounds like quinolines and

2,1-benzisoxazoles. This guide provides a comprehensive overview of its structural and

spectral properties, intended to serve as a key resource for professionals in research and

development.

Chemical Structure and Properties
2'-Nitroacetophenone, with the IUPAC name 1-(2-nitrophenyl)ethanone, consists of an

acetophenone scaffold with a nitro group substituted at the ortho (2') position of the phenyl ring.

General and Physical Properties
The compound is typically a yellow crystalline solid or liquid, depending on purity and ambient

temperature.[1][2] It is insoluble in water but soluble in organic solvents such as chloroform,

ethyl acetate, alcohol, and ether.[1] Key physical and chemical properties are summarized in

Table 1.
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Table 1: General and Physical Properties of 2'-Nitroacetophenone

Property Value Reference(s)

CAS Number 577-59-3 [3]

Molecular Formula C₈H₇NO₃ [3]

Molecular Weight 165.15 g/mol [2]

Appearance
Colorless to light yellow solid

or liquid
[2]

Melting Point 24-30 °C [1][2]

Boiling Point
202 °C (lit.) / 159 °C at 16

mmHg
[1][4]

Solubility
Insoluble in water; Soluble in

chloroform, ethyl acetate, ether
[1]

Refractive Index (n20/D) 1.55 (lit.) [1]

Spectroscopic Data
The following sections detail the characteristic spectral data for 2'-Nitroacetophenone, which

are crucial for its identification and characterization.

¹H NMR Spectroscopy
The proton NMR spectrum shows characteristic signals for the aromatic protons and the acetyl

methyl protons. The ortho-substitution pattern leads to a complex splitting pattern for the

aromatic protons.

Table 2: ¹H NMR Spectral Data of 2'-Nitroacetophenone (CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.07 Multiplet Aromatic H (H-6')

~7.72 Multiplet Aromatic H (H-3')

~7.61 Multiplet Aromatic H (H-4')

~7.45 Multiplet Aromatic H (H-5')

2.56 Singlet -COCH₃

Note: Data sourced from

ChemicalBook.[5] Multiplicities

are described based on

expected splitting patterns.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is characterized by eight distinct signals corresponding to the eight

carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing

effects of the carbonyl and nitro groups.

Table 3: ¹³C NMR Spectral Data of 2'-Nitroacetophenone (CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~198.0 C=O

~148.0 C-NO₂ (C-2')

~138.0 C-C=O (C-1')

~134.0 Aromatic CH (C-4')

~131.0 Aromatic CH (C-6')

~129.0 Aromatic CH (C-5')

~124.0 Aromatic CH (C-3')

~29.0 -COCH₃

Note: Chemical shifts are estimated based on

substituent effects and data for related

compounds, as a definitive published spectrum

was not available.

Infrared (IR) Spectroscopy
The IR spectrum prominently features strong absorption bands corresponding to the carbonyl

and nitro functional groups.

Table 4: Key IR Absorption Bands for 2'-Nitroacetophenone
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

~3100-3000 Medium Aromatic C-H Stretch [6]

~3000-2850 Medium
Aliphatic C-H Stretch

(-CH₃)
[6]

~1715-1690 Strong
C=O Stretch (Aryl

Ketone)

~1600, ~1475 Medium-Weak
C=C Stretch

(Aromatic Ring)

1550-1475 Strong

N-O Asymmetric

Stretch (Aromatic

Nitro)

[6]

1360-1290 Strong

N-O Symmetric

Stretch (Aromatic

Nitro)

[6]

900-675 Strong

C-H Out-of-plane

Bend (Ortho-

disubstituted)

[7]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2'-Nitroacetophenone shows a distinct molecular ion

peak and a characteristic fragmentation pattern.

Table 5: Mass Spectrometry Data for 2'-Nitroacetophenone
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m/z Proposed Fragment Ion Formula

165 [M]⁺ (Molecular Ion) [C₈H₇NO₃]⁺

150 [M - CH₃]⁺ (Loss of methyl) [C₇H₄NO₃]⁺

123
[M - NO₂]⁺ (Loss of nitro

group)
[C₈H₇O]⁺

104 [C₇H₄O]⁺ [C₇H₄O]⁺

91 [C₆H₄N]⁺ [C₆H₄N]⁺

76 [C₆H₄]⁺ (Benzyne) [C₆H₄]⁺

43 [CH₃CO]⁺ (Acetyl cation) [C₂H₃O]⁺

Note: Fragmentation data

sourced from ChemicalBook.

[2] Fragment assignments are

based on common

fragmentation pathways for

aromatic nitro ketones.[1][8]

Logical and Experimental Visualizations
The following diagrams illustrate the relationship between the chemical structure and its

spectral data, and a typical workflow for its synthesis and characterization.

Caption: Correlation of structural features of 2'-Nitroacetophenone to its spectral data.
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Experimental Workflow for Synthesis & Characterization

Spectroscopic Characterization

Reactants
(e.g., Acetophenone, HNO₃/H₂SO₄)

Synthesis
(Nitration Reaction)

Workup & Purification
(Quenching, Extraction, Chromatography)

Purified 2'-Nitroacetophenone

NMR
(¹H, ¹³C)

FT-IR Mass Spec

Data Analysis & 
Structure Confirmation

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization.

Experimental Protocols
Synthesis via Nitration of Acetophenone
This protocol describes a common laboratory-scale synthesis of 2'-Nitroacetophenone.
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Materials:

Acetophenone

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Dichloromethane (or other suitable extraction solvent)

Saturated Sodium Bicarbonate solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add

concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant

stirring, maintaining the temperature below 10 °C.

Reaction: Cool the acetophenone in a separate reaction flask to 0 °C. Add the pre-cooled

nitrating mixture dropwise to the acetophenone with vigorous stirring, ensuring the

temperature does not exceed 5-10 °C.

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for

1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, pour the mixture slowly over a large volume of

crushed ice with stirring.

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with

dichloromethane (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified further by column chromatography on silica

gel or by vacuum distillation to yield the final product.

General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2'-Nitroacetophenone
in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer. Standard acquisition parameters for both proton and carbon spectra are

typically used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl

or KBr plates. If solid, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted

from the sample spectrum.

3. Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.
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Data Acquisition: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV to

induce fragmentation. Record the mass-to-charge (m/z) ratios of the resulting ions.

Conclusion
This technical guide provides essential structural, physical, and spectral data for 2'-
Nitroacetophenone. The tabulated data, detailed protocols, and workflow diagrams offer a

practical and comprehensive resource for chemists and researchers. Accurate characterization

using the spectroscopic methods outlined is fundamental to ensuring the quality and identity of

this key intermediate in various synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117912?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

